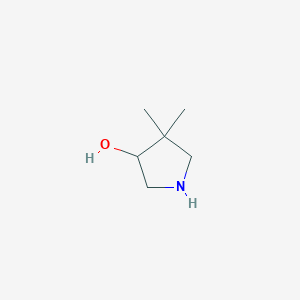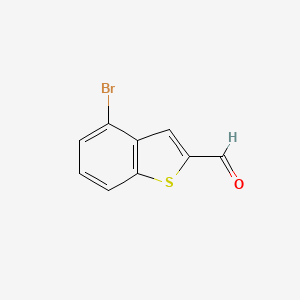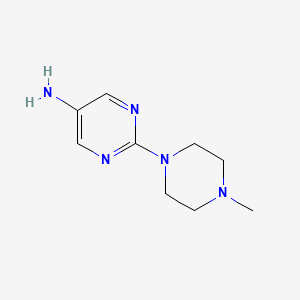![molecular formula C13H12ClFN2O B1487899 2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 1482965-26-3](/img/structure/B1487899.png)
2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
Vue d'ensemble
Description
2-Chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one, more commonly known as 5-Fluoro-2-chloropyridine, is an organic compound with a wide range of applications in the scientific and medical fields. It is synthesized through a reaction between 2-chloropyridine and 5-fluoropyridine, and is used as a precursor in the synthesis of various other compounds. 5-Fluoro-2-chloropyridine has been studied for its potential applications in the fields of biology, chemistry, and medicine.
Applications De Recherche Scientifique
Crystallography and Molecular Structure
Studies on the crystal and molecular structure of pyrrol-2-yl chloromethyl ketone derivatives reveal insights into hydrogen bonding patterns and intermolecular interactions within crystals. These compounds crystallize in different structures, showing how hydrogen bonds form diverse motifs that influence the stability and physical properties of the material (Domagała et al., 2022).
Organic Synthesis
In organic synthesis, the compound has been implicated in the development of novel synthesis pathways. For instance, voriconazole, a broad-spectrum triazole antifungal agent, involves synthesis steps that include the manipulation of pyridinyl and pyrrol derivatives for setting relative stereochemistry and diastereoselection, showcasing the compound's relevance in creating therapeutically active agents (Butters et al., 2001).
Materials Science
In materials science, pyrrole-pyridine-based dibranched chromophores have been synthesized and characterized for their potential in electrooptic film fabrication. These studies explore the influence of chromophore architecture on film microstructure and nonlinear optical response, indicating applications in advanced optical materials and devices (Facchetti et al., 2006).
Corrosion Inhibition
A new pyrrole derivative was synthesized and studied for its corrosion inhibition properties on steel surfaces. This research signifies the compound's potential in protecting metals against corrosion, an important application in materials engineering and maintenance (Louroubi et al., 2019).
Antimicrobial Activity
Synthesized pyrrole derivatives have been evaluated for their antimicrobial activity, presenting a potential avenue for the development of new antimicrobial agents. This application is crucial in the search for new treatments against resistant bacterial strains (Kumar et al., 2017).
Propriétés
IUPAC Name |
2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-8-5-11(12(18)6-14)9(2)17(8)13-4-3-10(15)7-16-13/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEUAQWUJDOUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=C(C=C2)F)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)

![3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1487820.png)
![2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1487821.png)

![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)
![3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487831.png)
![Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487832.png)
![3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride](/img/structure/B1487834.png)
![5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487836.png)


![3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1487839.png)